ARN726 vs. ARN077: Species-Specific Potency and Distinct Scaffold Implications
ARN726 exhibits nanomolar potency against both human and rat NAAA with a defined species selectivity ratio. In direct comparison, its β-lactam scaffold confers distinct pharmacokinetic properties relative to ARN077's β-lactone core [1].
| Evidence Dimension | NAAA Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Human NAAA IC50: 27 nM; Rat NAAA IC50: 63 nM |
| Comparator Or Baseline | ARN077 (human NAAA IC50: 7 nM; rat NAAA IC50: 45 nM) |
| Quantified Difference | ARN077 is ~3.9-fold more potent on human NAAA, but both exhibit low nanomolar potency. Key difference is scaffold (β-lactam vs β-lactone) and resulting in vivo route suitability. |
| Conditions | Recombinant enzyme assays for human and rat NAAA [1] |
Why This Matters
Select ARN726 when systemic β-lactam pharmacology is required; select ARN077 for topical applications or when higher potency on human NAAA is the primary driver.
- [1] Ribeiro A, Pontis S, Mengatto L, et al. A potent systemically active N-acylethanolamine acid amidase inhibitor that suppresses inflammation and human macrophage activation. ACS Chem Biol. 2015;10(8):1838-1846. View Source
